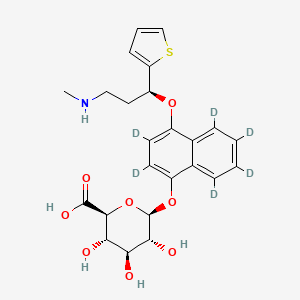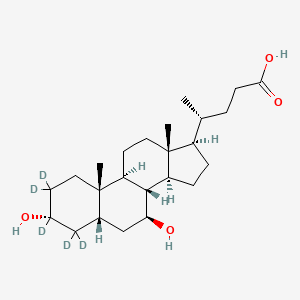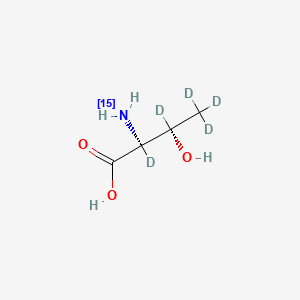
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is a labeled metabolite of Duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is particularly significant in pharmacokinetic studies as it helps in understanding the metabolism and excretion pathways of Duloxetine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves multiple steps, starting with the preparation of 4-Hydroxy Duloxetine. The hydroxylation of Duloxetine is typically achieved using specific oxidizing agents under controlled conditions. The subsequent glucuronidation step involves the reaction of 4-Hydroxy Duloxetine with uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of bioreactors for the enzymatic glucuronidation step is common in industrial settings to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogenating agents, can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy Duloxetine-d6 |A-D-Glucuronide has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways of Duloxetine and its derivatives.
Biology: Helps in studying the biological effects and interactions of Duloxetine metabolites.
Medicine: Important in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Duloxetine.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide involves its role as a metabolite of Duloxetine. Duloxetine inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronidation of 4-Hydroxy Duloxetine facilitates its excretion from the body, thus playing a crucial role in the drug’s metabolism and clearance .
Comparación Con Compuestos Similares
4-Hydroxy Duloxetine-d3: Another labeled metabolite of Duloxetine, used in similar pharmacokinetic studies.
Duloxetine: The parent compound, widely used as an antidepressant.
Uniqueness: 4-Hydroxy Duloxetine-d6 |A-D-Glucuronide is unique due to its specific labeling, which allows for precise tracking and analysis in metabolic studies. This compound provides detailed insights into the metabolic fate of Duloxetine, aiding in the development of safer and more effective therapeutic strategies .
Propiedades
Fórmula molecular |
C24H27NO8S |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1/i2D,3D,5D,6D,8D,9D |
Clave InChI |
OBIZFSZXDHWUJZ-QYKOWTHDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCNC)C3=CC=CS3)[2H])[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H] |
SMILES canónico |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)









